molecular formula C19H14N6O3S B2789785 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-76-7

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2789785
CAS No.: 868968-76-7
M. Wt: 406.42
InChI Key: MOAAPBKMLAPNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxole, pyridine, triazole, and pyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c26-17(21-13-3-4-14-15(8-13)28-11-27-14)10-29-18-6-5-16-22-23-19(25(16)24-18)12-2-1-7-20-9-12/h1-9H,10-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAAPBKMLAPNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs of the original compound.

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has shown potential in inhibiting protein tyrosine phosphatases (PTPs), which play critical roles in regulating insulin signaling and glucose metabolism.

Case Study: PTP1B Inhibition
A study published in Molecules demonstrated the compound's inhibitory effects on PTP1B activity. The inhibition was assessed using concentration-dependent assays, revealing effective inhibition at nanomolar concentrations.

Antioxidant Activity

The compound exhibits antioxidant properties that may help reduce oxidative stress in cells. Similar compounds have been documented to scavenge free radicals effectively.

Case Study: Antioxidant Efficacy
In comparative studies against established antioxidants like ascorbic acid, this compound demonstrated comparable or superior activity in reducing reactive oxygen species (ROS) levels in cellular models.

Anti-cancer Properties

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed cytotoxic effects against various cancer cell lines (e.g., breast and prostate cancer), linking the mechanism to apoptosis induction and inhibition of cell migration.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, pyridine-containing molecules, and triazole-pyridazine hybrids. Examples include:

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is unique due to its combination of structural motifs, which confer distinct chemical and biological properties

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

Synthesis and Chemical Structure

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzodioxole Moiety : Achieved through cyclization of catechol derivatives with formaldehyde.
  • Construction of the Triazolopyridazine Core : Involves cyclization of hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
  • Thioether Formation : Coupling the benzodioxole and triazolopyridazine intermediates using thiolating agents like thiourea under basic conditions.

The final compound possesses a unique structure characterized by its benzodioxole and triazolopyridazine components, contributing to its diverse biological properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have shown its potential to induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent cell death. For instance, compounds with similar structural motifs have been documented to activate the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl2 .

Antinociceptive Effects

The compound has also been evaluated for its antinociceptive activity using various models such as the tail flick and hot plate tests in mice. In these studies, it was found to exhibit significant pain-relieving effects comparable to conventional analgesics like aspirin . The ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) plays a crucial role in its antinociceptive action .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with various enzymes or receptors involved in cellular signaling pathways.
  • Pathways Influenced : It can modulate pathways associated with inflammation and cancer progression by affecting enzyme activity and gene expression.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyFindings
Investigated the synthesis and pharmacological screening of related compounds showing significant antinociceptive activity.
Demonstrated that compounds derived from similar structures exhibit anticancer activity through apoptosis induction via mitochondrial pathways.
Highlighted the potential of benzodioxole derivatives in modulating COX enzyme activity leading to anti-inflammatory effects.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including:

  • Core formation : Construction of the triazolo[4,3-b]pyridazine ring via cyclization of pyridazine precursors with hydrazine derivatives.
  • Sulfanylation : Introduction of the sulfanyl (-S-) group using thiolating agents (e.g., Lawesson’s reagent) under inert conditions.
  • Acetamide coupling : Amidation via coupling of the sulfanyl intermediate with a benzodioxol-5-yl acetamide derivative using carbodiimide-based coupling reagents (e.g., EDC or DCC).

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sulfanylation to prevent disulfide byproducts.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates.
  • Catalyst use : Add catalytic DMAP to enhance amidation efficiency .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the benzodioxole (δ 6.7–7.1 ppm), pyridinyl (δ 8.3–8.9 ppm), and triazolopyridazine (δ 8.0–8.5 ppm) moieties.
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection (expected [M+H]+^+ at m/z 435.1 for C19_{19}H14_{14}N6_6O3_3S).
  • X-ray crystallography : For absolute configuration determination if single crystals are obtained .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The pyridin-3-yl group (LUMO ≈ -1.8 eV) is reactive toward nucleophilic attack.
  • Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina. The triazolopyridazine core shows high affinity for ATP-binding pockets (docking score: -9.2 kcal/mol with CDK2) .

Q. What methodologies are recommended for analyzing its pharmacokinetic and metabolic stability?

  • In vitro microsomal assays : Use human liver microsomes (HLM) with NADPH cofactor to measure metabolic half-life (t1/2_{1/2} > 60 min suggests stability).
  • Caco-2 permeability assay : Assess intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s indicates good bioavailability).
  • Plasma protein binding : Equilibrium dialysis to quantify unbound fraction (Fu > 5% is desirable) .

Q. How can structural modifications enhance its selectivity for specific biological targets?

  • SAR studies :
    • Pyridinyl substitution : Replace pyridin-3-yl with pyridin-4-yl to alter hydrogen bonding with target residues.
    • Benzodioxole derivatization : Introduce electron-withdrawing groups (e.g., -NO2_2) to modulate electron density and binding affinity.
    • Sulfanyl replacement : Substitute -S- with -SO2_2- to enhance metabolic stability but reduce membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological activities of similar compounds?

  • Orthogonal assay validation : Confirm kinase inhibition via both fluorescence polarization and radiometric assays.
  • Off-target profiling : Use broad-panel screening (e.g., Eurofins CEREP panel) to identify non-specific interactions.
  • Crystallographic analysis : Resolve binding modes to explain discrepancies between in vitro and cellular potency .

Q. How can its stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose to pH 1–13 buffers and analyze degradation products via LC-MS. Stable at pH 7.4 but hydrolyzes at pH < 3.
  • Photostability testing : UV irradiation (ICH Q1B guidelines) shows <5% degradation after 48 hours.
  • Thermogravimetric analysis (TGA) : Decomposition onset at 220°C, indicating solid-state stability .

Q. What are the ethical and safety considerations for handling this compound in research?

  • Toxicity screening : Prioritize Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity).
  • Environmental safety : Assess ecotoxicity via Daphnia magna acute immobilization test (EC50_{50} > 100 mg/L).
  • Handling protocols : Use fume hoods for synthesis and PPE (gloves, goggles) due to sulfanyl group reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.